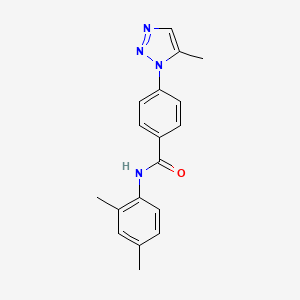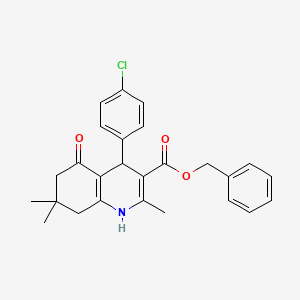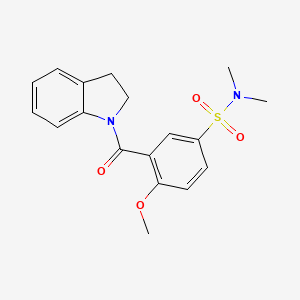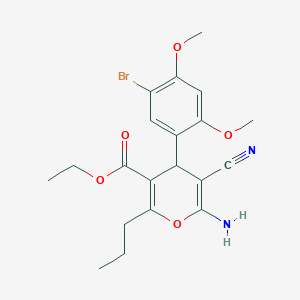
N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. DMPTB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition may lead to changes in the expression of genes involved in cell growth and survival, contributing to this compound's antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. This compound has also been shown to have antioxidant activity, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is that it has been shown to exhibit activity against a range of cancer cell lines, suggesting that it may have broad-spectrum antitumor activity. However, this compound's mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.
未来方向
There are several potential directions for future research on N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more efficient and scalable synthesis methods for this compound may enable its use in clinical trials and eventual commercialization. Finally, the combination of this compound with other therapeutic agents may enhance its activity and reduce potential side effects.
合成方法
N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can be synthesized through a multistep reaction starting from 2,4-dimethylbenzoyl chloride and 5-methyl-1H-1,2,3-triazole. The reaction involves the use of various reagents and solvents, including triethylamine, dichloromethane, and ethanol. The yield of this compound can be optimized through careful control of reaction conditions, such as temperature and reaction time.
科学研究应用
N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent in a variety of contexts. For example, it has been shown to exhibit antitumor activity in vitro and in vivo, suggesting that it may be useful in the treatment of cancer. This compound has also been shown to have antibacterial and antifungal activity, indicating that it may be useful in the development of new antimicrobial agents.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-4-9-17(13(2)10-12)20-18(23)15-5-7-16(8-6-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYIGOCODUHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)



![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
